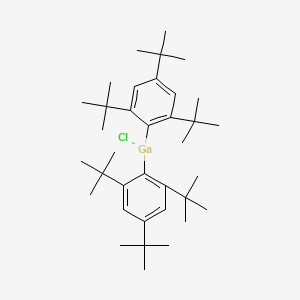
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is an organogallium compound characterized by the presence of gallium bonded to two 2,4,6-tri-tert-butylphenyl groups and one chlorine atom. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis(2,4,6-tri-tert-butylphenyl)gallane typically involves the reaction of gallium trichloride with 2,4,6-tri-tert-butylphenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
GaCl3+2LiC6H2(C(CH3)3)3→Ga(C6H2(C(CH3)3)3)2Cl+2LiCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) derivatives.
Reduction: Reduction reactions can yield gallium(I) species.
Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide, while substitution reactions can produce a variety of organogallium compounds with different functional groups.
Applications De Recherche Scientifique
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying gallium’s role in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to gallium’s ability to interfere with cellular processes.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism by which Chlorobis(2,4,6-tri-tert-butylphenyl)gallane exerts its effects involves the interaction of the gallium center with various molecular targets. Gallium can mimic iron in biological systems, disrupting processes such as DNA synthesis and repair. The bulky 2,4,6-tri-tert-butylphenyl groups provide steric protection, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphine oxide
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphane
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphinidene
Uniqueness
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical and physical properties compared to its phosphorus analogs. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl groups also contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
153092-78-5 |
|---|---|
Formule moléculaire |
C36H58ClGa |
Poids moléculaire |
596.0 g/mol |
Nom IUPAC |
chloro-bis(2,4,6-tritert-butylphenyl)gallane |
InChI |
InChI=1S/2C18H29.ClH.Ga/c2*1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9;;/h2*10-11H,1-9H3;1H;/q;;;+1/p-1 |
Clé InChI |
FJQGSZCWGWWPOU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Ga](C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13150447.png)








![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)

![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)
